molecular formula C21H19N3O6S B2380052 N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide CAS No. 954597-48-9

N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide

Cat. No. B2380052
CAS RN: 954597-48-9
M. Wt: 441.46
InChI Key: MUAXVPGYDPEYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Compounds related to N4-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide have been investigated for their antibacterial properties. For instance, a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones found significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential uses in combating bacterial infections (Palkar et al., 2017).

Diuretic Activity

Another research stream has explored the diuretic properties of benzothiazole derivatives. A study on biphenyl benzothiazole-2-carboxamide derivatives identified compounds that showed promising diuretic activity, indicating potential for therapeutic applications in conditions requiring diuresis (Yar & Ansari, 2009).

Antimicrobial and Antifungal Effects

Further research has been conducted on the antimicrobial and antifungal effects of thiazole derivatives. A study on thiazole-5-carboxamide derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity. This highlights their potential as broad-spectrum antimicrobial agents (Mhaske et al., 2011).

Anticancer Potential

The anticancer potential of related compounds has also been explored. A study on substituted aminothiazole-based benzamides identified them as potent inhibitors of vascular endothelial growth factor receptor-2, which is significant for cancer treatment, particularly in inhibiting tumor growth and metastasis (Borzilleri et al., 2006).

Mechanism of Action

Target of Action

Similar compounds bearing the 1,3-benzodioxol-5-yl-indoles structure have shown anticancer activity against various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.

Result of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis . This suggests that the compound may lead to the death of cancer cells and potentially inhibit tumor growth.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-27-14-6-13(7-15(8-14)28-2)19(25)24-21-23-16(10-31-21)20(26)22-9-12-3-4-17-18(5-12)30-11-29-17/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXVPGYDPEYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.